molecular formula C19H34Br3N B12408262 Triethy benzyl ammonium tribromide

Triethy benzyl ammonium tribromide

Cat. No.: B12408262
M. Wt: 516.2 g/mol
InChI Key: MBQKGWNEOSMFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl benzyl ammonium tribromide is a crystalline organic ammonium tribromide compound. It is known for its efficiency and selectivity in bromination reactions, particularly for activated aromatic compounds. This compound is valued for its stability, ease of storage, and transport compared to liquid bromine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethyl benzyl ammonium tribromide is typically synthesized by the oxidation of bromide ions with nitric acid. The reaction involves the following steps:

Industrial Production Methods: The industrial production of triethyl benzyl ammonium tribromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of environmentally benign methods is preferred to minimize toxic waste generation .

Chemical Reactions Analysis

Types of Reactions: Triethyl benzyl ammonium tribromide primarily undergoes bromination reactions. It is used as a brominating agent for various organic compounds, including anilines, phenols, and anisoles .

Common Reagents and Conditions:

Major Products: The major products formed from the bromination reactions using triethyl benzyl ammonium tribromide are brominated aromatic compounds. These products are often key intermediates in the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism of action of triethyl benzyl ammonium tribromide involves the transfer of bromine atoms to the target molecule. The tribromide ion acts as a bromine donor, facilitating the bromination of the substrate. The molecular targets are typically electron-rich aromatic compounds, which undergo electrophilic substitution reactions .

Comparison with Similar Compounds

Uniqueness: Triethyl benzyl ammonium tribromide is unique due to its high efficiency and selectivity in bromination reactions. It is also more stable and easier to handle compared to liquid bromine, making it a preferred choice in many synthetic applications .

Properties

Molecular Formula

C19H34Br3N

Molecular Weight

516.2 g/mol

InChI

InChI=1S/C19H34N.Br3/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;1-3-2/h10-14H,4-9,15-18H2,1-3H3;/q+1;-1

InChI Key

MBQKGWNEOSMFDD-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.Br[Br-]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.